(tert-Butoxycarbonyl)-L-histidine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMLQYFMYHISQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170396 | |

| Record name | tert-Butyloxycarbonyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-52-5 | |

| Record name | (tert-Butoxycarbonyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17791-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017791525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-histidine: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxycarbonyl)-L-histidine (Boc-L-histidine) is a pivotal derivative of the essential amino acid L-histidine, widely employed in the field of synthetic peptide chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for the controlled, stepwise assembly of amino acids into peptide chains, a cornerstone of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of Boc-L-histidine in the synthesis of peptides, a critical process in drug discovery and development.

Chemical Structure and Identification

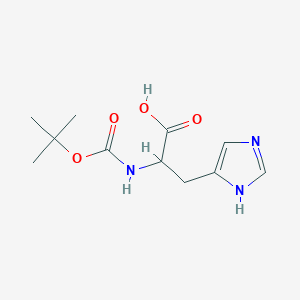

The chemical structure of this compound is characterized by an L-histidine core with a Boc protecting group attached to its alpha-amino group. The imidazole side chain of the histidine residue remains unprotected at the Nτ-position, which can be a site for further modification if required.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid |

| CAS Number | 17791-52-5[1] |

| Molecular Formula | C₁₁H₁₇N₃O₄[1] |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1] |

| InChI | InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m0/s1[1] |

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 255.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195 °C (decomposes)[2] |

| Optical Rotation | [α]²⁰/D +26° (c=1 in methanol)[2] |

| pKa (predicted) | ~3.56 (carboxyl group), ~6.0 (imidazole side chain) |

| Solubility | Soluble in DMSO (25 mg/mL), methanol, and other organic solvents. Sparingly soluble in water. |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.5 (br s, 1H, COOH), 8.15 (s, 1H, imidazole C2-H), 7.25 (d, 1H, NH), 6.85 (s, 1H, imidazole C5-H), 4.15 (m, 1H, α-CH), 2.95 (m, 2H, β-CH₂), 1.35 (s, 9H, t-butyl) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 173.5 (COOH), 155.5 (Boc C=O), 135.0 (imidazole C2), 133.5 (imidazole C4), 116.5 (imidazole C5), 78.0 (Boc C(CH₃)₃), 55.0 (α-CH), 30.0 (β-CH₂), 28.0 (Boc CH₃) |

| FT-IR (KBr, cm⁻¹) | 3400-2500 (O-H and N-H stretch), 1715 (C=O stretch, carboxyl), 1685 (C=O stretch, Boc), 1520 (N-H bend), 1400 (O-H bend) |

| Mass Spectrometry (ESI-MS) | m/z 256.1 [M+H]⁺, 278.1 [M+Na]⁺. Fragmentation often shows a neutral loss of the Boc group (-100 amu). |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a growing peptide chain and the subsequent removal of the Boc protecting group.

Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc-L-histidine

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-L-histidine.

1. Resin Preparation:

-

Swell the appropriate solid support (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

2. N-terminal Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature to remove the N-terminal Boc group of the preceding amino acid.

-

Wash the resin thoroughly with DCM to remove excess TFA.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (monitored by a colorimetric test such as the chloranil test).

-

Wash the resin with DCM to remove excess base.

4. Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent in an appropriate solvent (e.g., DMF/DCM). Common activating agents include:

-

Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt).

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a non-nucleophilic base like DIEA.

-

-

Coupling: Add the activated Boc-L-histidine solution to the resin and agitate at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test.

5. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with an acetylating agent such as acetic anhydride in the presence of a base.

6. Final Cleavage and Deprotection:

-

After the peptide chain is fully assembled, the final N-terminal Boc group is removed as described in step 2.

-

The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole, or ethanedithiol) must be added to the cleavage cocktail to prevent side reactions with reactive intermediates.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and dried under vacuum.

7. Purification and Analysis:

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.

L-Histidine Metabolic Pathway

While this compound itself is a synthetic molecule and does not have a natural metabolic pathway, it is instructive to understand the metabolic fate of its parent amino acid, L-histidine, within biological systems. The following diagram illustrates the major catabolic pathway of L-histidine.

Caption: Major catabolic pathway of L-histidine.

Conclusion

This compound is an indispensable reagent for the synthesis of histidine-containing peptides via the Boc-SPPS strategy. Its well-defined chemical properties and established protocols for use allow for the reliable and efficient production of complex peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its handling, coupling, and deprotection is crucial for any scientist working in the field of peptide chemistry. This guide provides the foundational knowledge required for the successful application of this important building block.

References

A Technical Guide to Nα-(tert-Butoxycarbonyl)-L-histidine (Boc-L-histidine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-(tert-Butoxycarbonyl)-L-histidine (Boc-L-histidine), a pivotal amino acid derivative in modern peptide chemistry and pharmaceutical research. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and its indirect contribution to the development of therapeutics targeting cellular signaling pathways.

Core Compound Data

Boc-L-histidine is a derivative of the essential amino acid L-histidine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is instrumental in preventing unwanted side reactions during peptide synthesis, ensuring the sequential and controlled addition of amino acids to a growing peptide chain.

| Property | Value | Source |

| CAS Number | 17791-52-5 | [1][2][3][4] |

| Molecular Formula | C11H17N3O4 | [1][2][4] |

| Molecular Weight | 255.27 g/mol | [2][4][5][6][7] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 190 - 198 °C | [1] |

| Solubility | Soluble in DMSO | [7] |

The Role of Boc Protection in Peptide Synthesis

The imidazole side chain of histidine presents a unique challenge in peptide synthesis. It can be nucleophilic and susceptible to side reactions, and the α-carbon is prone to racemization during activation for coupling. The Boc protecting group on the α-amino group is a cornerstone of one of the two primary strategies for SPPS, known as Boc-chemistry.

The use of Boc-L-histidine offers several advantages:

-

Prevention of Unwanted Polymerization: By blocking the reactive amino terminus, the Boc group ensures that peptide bond formation occurs specifically at the carboxyl end.[1]

-

Enhanced Yields: Minimizing side reactions leads to a higher yield of the desired peptide, which is crucial for the economic viability of peptide production.[1]

-

Increased Purity: Preventing the formation of by-products simplifies the purification of the final peptide.[1]

For the imidazole side chain, additional protecting groups such as the trityl (Trt) or another Boc group (resulting in Boc-His(Boc)-OH) are often employed to further prevent side reactions and reduce the risk of racemization.[1][5] The use of a Boc group on the histidine side chain has been shown to significantly reduce the extent of racemization compared to the trityl (Trt) protecting group.[5]

Experimental Protocols

Synthesis of Nα-Boc-L-histidine

A common method for the synthesis of Nα-Boc-L-histidine involves the reaction of L-histidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

Materials:

-

L-histidine

-

Sodium carbonate aqueous solution

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Ethyl acetate

-

Ethanol

Procedure:

-

Dissolve solid L-histidine in a sodium carbonate aqueous solution.[8]

-

Slowly add liquid di-tert-butyl dicarbonate to the solution while stirring. The temperature of the reaction system is controlled to be -5 to 5 °C during the dropwise addition.[8]

-

After the reaction is complete, filter the solution and wash the filtrate with an organic solvent (e.g., a mixture of ethyl acetate and petroleum ether) to remove unreacted di-tert-butyl dicarbonate.[8]

-

Acidify the aqueous phase and extract with ethyl acetate. This yields an ethyl acetate solution containing the intermediate Nα-tert-butoxycarbonyl-Nim-tert-butoxycarbonyl-L-histidine.[8]

-

Stir the ethyl acetate solution at 50-60 °C for approximately 6 hours.[8]

-

After the reaction, add water and separate the layers. The aqueous phases are combined, filtered, and concentrated under reduced pressure.[8]

-

Add ethanol to precipitate the solid product, which is then filtered and dried to yield Nα-Boc-L-histidine.[8]

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Materials:

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Deprotection solution: 25-50% trifluoroacetic acid (TFA) in DCM[2][5]

-

Washing solvents: Isopropanol, N,N-Dimethylformamide (DMF)[2][5]

-

Neutralization solution: 5-10% N,N-diisopropylethylamine (DIEA) in DMF[5]

-

Boc-protected amino acids

-

Coupling reagent (e.g., HBTU)

Procedure:

-

Resin Preparation: Swell the resin in DCM.[5]

-

Deprotection: Remove the N-terminal Boc group by treating the resin with the deprotection solution for about 20-30 minutes.[5]

-

Washing: Thoroughly wash the resin with DCM, followed by isopropanol and then DMF to remove residual acid.[2][5]

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin using the neutralization solution to liberate the free amine.[2][5]

-

Coupling: Introduce the next Boc-protected amino acid, which has been pre-activated with a coupling reagent, to the resin. The reaction is typically carried out in DMF.[5]

-

Washing: After the coupling is complete, wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Boc-L-Histidine synthesis - chemicalbook [chemicalbook.com]

- 4. Boc-L-Histidine | 17791-52-5 | FB36891 | Biosynth [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]

Synthesis and Purification of Boc-L-histidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(tert-butoxycarbonyl)-L-histidine (Boc-L-histidine), a critical building block in peptide synthesis and pharmaceutical development. This document details the underlying chemistry, experimental protocols, purification strategies, and analytical characterization, presenting quantitative data in accessible formats and illustrating key workflows.

Introduction

L-histidine's unique imidazole side chain presents both opportunities and challenges in chemical synthesis. While the imidazole group is crucial for the biological activity of many peptides and proteins, its nucleophilicity necessitates protection during peptide synthesis to prevent side reactions and racemization.[1][2] The tert-butoxycarbonyl (Boc) protecting group is a widely used acid-labile protecting group for the α-amino group of amino acids.[3] The synthesis of Boc-L-histidine can yield either the mono-protected Nα-Boc-L-histidine or the di-protected Nα,Nim-bis(Boc)-L-histidine, depending on the reaction conditions. This guide will cover the synthesis and purification of the primary desired product, Nα-Boc-L-histidine, while also addressing the formation and separation of the di-Boc derivative.

Synthesis of Nα-Boc-L-histidine

The most common method for the synthesis of Nα-Boc-L-histidine involves the reaction of L-histidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The choice of reaction conditions, particularly the stoichiometry of (Boc)₂O and the base, influences the selective protection of the α-amino group over the imidazole nitrogen.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the α-amino group of L-histidine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The imidazole side chain can also react, leading to the formation of Nα,Nim-bis(Boc)-L-histidine.

Experimental Protocol: Synthesis of Nα-Boc-L-histidine

This protocol is adapted from a patented method and aims to produce Nα-Boc-L-histidine with high purity and yield.[4]

Materials:

-

L-histidine

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate

-

Petroleum ether

-

Solid citric acid

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution: Dissolve 15.5 g (0.1 mol) of solid L-histidine in an aqueous solution of 5% sodium carbonate (prepared from 10.6 g of anhydrous Na₂CO₃). Stir until fully dissolved.

-

Boc-Protection: Cool the solution to approximately 0°C. Slowly add 48.1 g (0.22 mol) of liquid di-tert-butyl dicarbonate dropwise while maintaining the temperature. After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

-

Work-up: Filter the reaction mixture. Wash the filtrate with a 1:2 (v/v) mixture of ethyl acetate and petroleum ether to remove unreacted (Boc)₂O.

-

Extraction of Intermediate: To the aqueous phase, add 300 g of ethyl acetate. Acidify the mixture to a pH of approximately 3 with solid citric acid. Allow the layers to separate, and collect the organic (ethyl acetate) phase. This phase contains the intermediate Nα,Nim-bis(Boc)-L-histidine.

-

Selective Deprotection: Stir the ethyl acetate solution containing the intermediate at 50-60°C for 3-6 hours. This step selectively removes the Boc group from the imidazole nitrogen.[4]

-

Isolation: After the reaction, add water and allow the layers to separate. Collect the aqueous phase.

-

Crystallization: Concentrate the aqueous phase to dryness under reduced pressure. Add 200 g of ethanol to the residue to precipitate the solid product.

-

Final Product: Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain Nα-Boc-L-histidine.

Quantitative Data from Synthesis

The following table summarizes the quantitative data from various examples of the synthesis of Nα-Boc-L-histidine, demonstrating the reproducibility and efficiency of the method.[4]

| Parameter | Example 1 | Example 2 | Example 3 |

| L-histidine (g) | 15.5 | 15.5 | 15.5 |

| (Boc)₂O (g) | 48.1 | 48.1 | 48.1 |

| Reaction Time (Selective Deprotection, h) | 3 | 6 | 3 |

| Reaction Temperature (Selective Deprotection, °C) | 50-60 | 50-60 | 60-70 |

| Ethanol for Precipitation (g) | 200 | 100 | 500 |

| Yield (g) | 21.5 | 20.1 | 17.9 |

| Yield (%) | 84.20 | 78.82 | 70.20 |

| Purity (HPLC, %) | 99.95 | 99.48 | 99.99 |

| Melting Point (°C) | 193.7-196.9 | 192.8-195.8 | 191.0-194.9 |

| Specific Optical Rotation [α]D (c=1, MeOH) | +26.0 | +26.5 | +26.5 |

Purification of Boc-L-histidine

Purification is a critical step to remove unreacted starting materials, the di-Boc byproduct, and other impurities. The primary methods for purifying Boc-L-histidine are recrystallization and column chromatography.

Purification Workflow

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying crude Boc-L-histidine, especially for removing less polar impurities.[5]

Materials:

-

Crude Boc-L-histidine

-

"Good" solvent (e.g., ethanol, ethyl acetate)

-

"Poor" solvent (e.g., water, hexane)

Procedure:

-

Dissolution: In an appropriately sized flask, dissolve the crude Boc-L-histidine in a minimal amount of a hot "good" solvent (e.g., ethanol).

-

Induce Crystallization: Slowly add a "poor" solvent (e.g., water) dropwise with stirring until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can be placed in an ice bath or refrigerator.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum to a constant weight.

Common Recrystallization Solvent Systems:

| "Good" Solvent | "Poor" Solvent |

| Ethanol | Water |

| Ethyl Acetate | Hexane |

| Toluene | Methanol |

Experimental Protocol: Column Chromatography

For challenging purifications or to separate mono- and di-Boc derivatives, column chromatography is employed.[6]

Materials:

-

Crude Boc-L-histidine

-

Silica gel or neutral alumina

-

Eluent (e.g., dichloromethane/methanol mixture)

Procedure:

-

Column Packing: Prepare a chromatography column with silica gel or neutral alumina as the stationary phase, slurried in the initial eluent.

-

Sample Loading: Dissolve the crude Boc-L-histidine in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with an appropriate solvent system. A common eluent for separating Boc-protected amino acids is a gradient of methanol in dichloromethane (e.g., 3-10% methanol in dichloromethane).[6]

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-L-histidine.

Analytical Characterization

The purity and identity of the synthesized Boc-L-histidine should be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of Boc-L-histidine. A typical method involves a reversed-phase column with a mobile phase of acetonitrile and water containing a buffer like sulfuric acid, with UV detection at 200-220 nm.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of Boc-L-histidine. Key signals to identify include:

-

¹H NMR:

-

A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

Signals for the protons of the histidine backbone and imidazole ring.

-

-

¹³C NMR:

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

A signal around 155 ppm for the carbonyl carbon of the Boc group.[9]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For Nα-Boc-L-histidine (C₁₁H₁₇N₃O₄), the expected molecular weight is 255.27 g/mol .[10][11]

Common Challenges and Side Reactions

-

Di-Boc Formation: The primary side reaction is the formation of Nα,Nim-bis(Boc)-L-histidine. This can be minimized by careful control of the stoichiometry of (Boc)₂O and the reaction conditions. The di-Boc derivative can be converted to the mono-Boc product by selective deprotection, as described in the synthesis protocol.[4]

-

Racemization: The imidazole side chain of histidine can promote racemization during peptide coupling reactions. While the Boc protection of the α-amino group helps to mitigate this, it is still a consideration, especially under harsh conditions.[1]

-

Purification Difficulties: The polarity of Boc-L-histidine can sometimes make purification challenging. If the product oils out during recrystallization, seeding with a small crystal or trying different solvent systems may be necessary.[5]

Conclusion

The synthesis and purification of Nα-Boc-L-histidine are well-established processes that are crucial for the advancement of peptide chemistry and drug development. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity Boc-L-histidine can be obtained in good yield. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working with this important amino acid derivative.

References

- 1. peptide.com [peptide.com]

- 2. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. N-Boc-L-Histidine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of (tert-Butoxycarbonyl)-L-histidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (tert-Butoxycarbonyl)-L-histidine (Boc-L-histidine). This key derivative of L-histidine is instrumental in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. This document details its fundamental chemical and physical characteristics, provides experimental protocols for their determination, and illustrates its application in a key biological signaling pathway.

Core Physicochemical Properties

This compound, commonly referred to as Boc-L-histidine, is an amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is crucial in peptide synthesis to prevent unwanted side reactions during the sequential addition of amino acids.[1] The Boc group is labile to acid, allowing for its selective removal during the synthesis process.[1]

The following tables summarize the key quantitative physicochemical properties of Boc-L-histidine.

Table 1: General and Physical Properties of Boc-L-histidine

| Property | Value | Reference(s) |

| CAS Number | 17791-52-5 | [2][3] |

| Molecular Formula | C₁₁H₁₇N₃O₄ | [2][3] |

| Molecular Weight | 255.27 g/mol | [4] |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 195 °C (decomposes) | [4][5] |

Table 2: Optical and Solubility Properties of Boc-L-histidine

| Property | Value | Conditions | Reference(s) |

| Optical Rotation | [α]²⁰/D +26° | c = 1 in methanol | [4] |

| Solubility in DMSO | 25 mg/mL | Ultrasonic and warming to 60°C may be required. | [6] |

| General Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol. Limited solubility in aqueous solutions. | - | [7][8] |

Table 3: Acid-Base Properties of Boc-L-histidine

| Property | Value | Notes | Reference(s) |

| Predicted pKa (imidazole) | 3.56 ± 0.10 | This is a predicted value for the imidazole side chain. The experimental pKa of the imidazole side chain in unprotected L-histidine is approximately 6.0.[9] The electron-withdrawing nature of the Boc group may influence the pKa. | [5] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of Boc-L-histidine.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of dry Boc-L-histidine powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2°C/minute) starting from about 20°C below the approximate melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Determination of Optical Rotation

Principle: Chiral molecules, such as L-amino acid derivatives, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Methodology:

-

Sample Preparation: A solution of Boc-L-histidine is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., 1 g in 100 mL of methanol).

-

Instrumentation: A polarimeter is used for the measurement.

-

Procedure:

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).

-

The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20°C).

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Gravimetric Method):

-

Sample Preparation: An excess amount of Boc-L-histidine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is evaporated, and the container with the dried residue is weighed.

-

Calculation: The mass of the dissolved Boc-L-histidine is determined, and the solubility is expressed in units such as g/L or mg/mL.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the pH at which a functional group is half-protonated and half-deprotonated. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Sample Preparation: A solution of Boc-L-histidine of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent if solubility is low.

-

Instrumentation: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

-

Procedure:

-

The Boc-L-histidine solution is placed in a beaker with a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. For the imidazole side chain, the titration will reveal its pKa.

-

Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of Boc-SPPS, a fundamental application of Boc-L-histidine.

Caption: A diagram illustrating the cyclical steps of Boc-based solid-phase peptide synthesis.

Angiotensin II AT1 Receptor Signaling Pathway

Boc-L-histidine is a crucial building block for the synthesis of peptides like Angiotensin II, a key regulator of blood pressure. The histidine residue in Angiotensin II is important for its biological activity. The following diagram outlines the signaling cascade initiated by Angiotensin II binding to its AT1 receptor.

Caption: Angiotensin II signaling through the Gq/11 pathway via the AT1 receptor.

Conclusion

This compound is a cornerstone for the chemical synthesis of peptides, enabling the creation of complex biomolecules for research and therapeutic development. Its well-defined physicochemical properties, coupled with established protocols for its use and characterization, make it an indispensable tool for scientists in the fields of chemistry, biology, and medicine. A thorough understanding of these properties is paramount for the successful design and execution of peptide-related research and development.

References

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-L-Histidine | 17791-52-5 | FB36891 | Biosynth [biosynth.com]

- 4. Boc-His-OH 99 17791-52-5 [sigmaaldrich.com]

- 5. N-Boc-L-Histidine CAS#: 17791-52-5 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Page loading... [guidechem.com]

- 9. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (tert-Butoxycarbonyl)-L-histidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (tert-Butoxycarbonyl)-L-histidine (Boc-L-histidine), a critical reagent in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving high yields in synthetic protocols. This document presents both qualitative and quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for the experimental process.

Core Data Presentation: Solubility Profile

The solubility of Boc-L-histidine is influenced by the polarity of the solvent, temperature, and the crystalline form of the solute. Below is a summary of its solubility in various common organic solvents.

| Solvent | Chemical Formula | Type | Reported Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 mg/mL (97.94 mM)[1] | 60 | Requires ultrasonic warming and heating to achieve this concentration.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble[2] | Not Specified | Widely used as a solvent for Boc-protected amino acids. |

| Chloroform | CHCl₃ | Halogenated | Soluble[3] | Not Specified | General qualitative observation. |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[3] | Not Specified | General qualitative observation. |

| Acetone | C₃H₆O | Ketone | Soluble[3] | Not Specified | General qualitative observation. |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble[4] | Not Specified | Heating may improve solubility.[4] |

| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble | Not Specified | Similar to other short-chain alcohols. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data Not Available | - | Expected to have limited solubility based on its polarity. |

| Acetonitrile | C₂H₃N | Nitrile | Data Not Available | - | Expected to have limited solubility. |

Experimental Protocol: Determination of Boc-L-histidine Solubility

This section outlines a detailed gravimetric method for the quantitative determination of this compound solubility in an organic solvent.

Objective: To determine the saturation solubility of Boc-L-histidine in a selected organic solvent at a specific temperature.

Materials:

-

This compound (powder, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes and syringes

-

Pre-weighed, dry evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of Boc-L-histidine powder to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial containing the Boc-L-histidine.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle at the bottom of the vial. It is critical that the temperature remains constant during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the Boc-L-histidine.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried Boc-L-histidine residue. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved Boc-L-histidine by subtracting the initial weight of the empty dish from the final constant weight of the dish with the residue.

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved Boc-L-histidine by the volume of the filtered solution withdrawn.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the described experimental protocol for determining the solubility of Boc-L-histidine.

Caption: Workflow for determining Boc-L-histidine solubility.

References

Boc-His-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-tert-butoxycarbonyl-L-histidine (Boc-His-OH). Understanding the chemical characteristics of this essential amino acid derivative is critical for its effective use in peptide synthesis and other research applications, ensuring the integrity and purity of final products.

Core Chemical Stability

Nα-tert-butoxycarbonyl-L-histidine is a derivative of L-histidine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis to allow for controlled, sequential addition of amino acids. The stability of Boc-His-OH is intrinsically linked to the lability of this Boc protecting group.

The primary chemical liability of Boc-His-OH is its susceptibility to acidic conditions. The Boc group is designed to be readily cleaved under mild acid, a characteristic that is exploited for its removal during peptide synthesis.[1][] Conversely, the Boc group is stable under neutral and basic conditions, making it an ideal choice for multi-step synthetic procedures that may involve base-labile protecting groups.[]

The imidazole side chain of histidine in Boc-His-OH is unprotected and remains reactive. This allows for its participation in coordination chemistry, hydrogen bonding, and other molecular interactions, which is often a desired feature in the final peptide.[1]

Degradation Pathways

The principal degradation pathway for Boc-His-OH is the acid-catalyzed cleavage of the Boc protecting group. This reaction proceeds via a mechanism that results in the formation of a tert-butyl cation, which subsequently decomposes to isobutene and a proton, and the release of carbon dioxide.[][3] The unprotected L-histidine is the final product of this degradation.

Due to the reactivity of the imidazole ring, other potential degradation pathways, particularly under oxidative conditions, should be considered, although specific studies on this for Boc-His-OH are not extensively detailed in the public literature.

dot

Caption: Acid-catalyzed degradation pathway of Boc-His-OH.

Recommended Storage and Handling

Proper storage and handling of Boc-His-OH are paramount to maintain its purity and prevent premature degradation. The key factors to control are temperature, moisture, and light.

Storage Conditions

Long-term stability of Boc-His-OH is best achieved under cold and dry conditions.[4] While some suppliers may ship the product at room temperature, cold storage is consistently recommended to maximize its shelf life.[4][5]

Table 1: Recommended Storage Conditions for Boc-His-OH

| Condition | Temperature | Duration | Reference(s) |

| Powder (Long-term) | -20°C | Up to 3 years | [5] |

| Powder (Short-term) | 2-8°C or 4°C | Up to 2 years | [5][6] |

| In Solvent | -80°C | Up to 6 months | [5] |

| In Solvent | -20°C | Up to 1 month | [5] |

| General | Cool, dry, well-ventilated | Not specified | [1] |

Handling Precautions

To ensure the longevity of Boc-His-OH and the safety of the user, the following handling practices are recommended:

-

Prevent Condensation: Before opening the container, it should be allowed to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis.[4]

-

Minimize Exposure: Work swiftly when weighing the compound and ensure the container is securely resealed immediately afterward to minimize exposure to air and moisture.[4]

-

Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas such as argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.[4]

-

Avoid Contamination: Always use clean, dry spatulas and weighing instruments.[4]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid inhalation, ingestion, and contact with skin or eyes.[1]

Experimental Protocols

The primary application of Boc-His-OH is in solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for the incorporation of a Boc-His-OH residue into a peptide chain.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling Boc-His-OH to a resin-bound peptide chain.

dot

Caption: General workflow for Boc-SPPS incorporating Boc-His-OH.

Methodology:

-

Resin Preparation: Start with a suitable resin for Boc-SPPS, with the initial amino acid already attached and its Nα-Boc group removed.

-

Nα-Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[7] This step is usually performed for 20-30 minutes.

-

Washing: Thoroughly wash the resin with DCM and then with a neutralization solvent like N,N-dimethylformamide (DMF) to remove residual acid.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin using a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF (typically 5-10% v/v).[7]

-

Washing: Wash the resin again to remove the excess base.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-His-OH (typically 3 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, DIC/HOBt) in a minimal amount of DMF.

-

Add a base (e.g., DIEA) to activate the carboxylic acid of Boc-His-OH.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates a complete reaction. If the test is positive, the coupling step may need to be repeated.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Summary of Physicochemical Properties

Table 2: Physicochemical Properties of Boc-His-OH

| Property | Value | Reference(s) |

| Synonyms | N-tert-Butoxycarbonyl-L-histidine, Nα-Boc-L-histidine | [1][6] |

| CAS Number | 17791-52-5 | [1][5] |

| Molecular Formula | C₁₁H₁₇N₃O₄ | [1][5] |

| Molecular Weight | 255.27 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Typical) | ≥98% | [1] |

| Melting Point | 176–181°C (decomposes) | [1] |

| Solubility | Soluble in DMF, DCM, methanol, ethanol; sparingly soluble in water. | [1] |

This guide consolidates the available technical information on the stability and storage of Boc-His-OH. Adherence to these guidelines will help ensure the quality and reliability of this reagent in research and development settings. For specific applications, it is always recommended to consult the supplier's certificate of analysis and safety data sheet.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. The tert-butyloxycarbonyl (Boc) group, a cornerstone of solid-phase peptide synthesis (SPPS), continues to be a vital tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the Boc protecting group, its underlying chemistry, detailed experimental protocols, and its strategic applications in modern peptide synthesis.

Core Principles of Boc-Based Peptide Synthesis

The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1][2] This prevents unwanted side reactions during peptide bond formation, thereby ensuring the sequential and controlled assembly of the peptide chain.[2] The Boc group's utility is anchored in its unique chemical properties: it is stable under neutral and basic conditions but is readily cleaved by moderately strong acids, a characteristic known as acid lability.[3]

This property forms the basis of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this approach, the temporary Nα-Boc protecting group is removed by an acid like trifluoroacetic acid (TFA), while more permanent, acid-stable protecting groups (often benzyl-based) are used for the amino acid side chains. These side-chain protectors are only removed at the final stage of synthesis with a much stronger acid, such as hydrofluoric acid (HF).[2][4]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amino Acids

The introduction of the Boc group to an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, under basic conditions.[3] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.[5]

Boc Deprotection: The Gateway to Peptide Elongation

The selective removal of the Boc group is a critical step in the SPPS cycle. This is accomplished by treating the Boc-protected peptide-resin with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[6] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[6][7]

A potential side reaction during deprotection is the alkylation of nucleophilic amino acid residues like tryptophan and methionine by the tert-butyl cation.[2][8] To prevent this, scavengers such as anisole or thioanisole are often added to the deprotection solution.[8]

The Boc-SPPS Workflow

The Boc-SPPS process is a cyclical series of steps that are repeated for the addition of each amino acid to the growing peptide chain, which is anchored to a solid support (resin).[4][9]

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid's α-amino group using di-tert-butyl dicarbonate.[3][10]

| Step | Procedure |

| 1. Dissolution | Dissolve the amino acid (1.0 eq) and a base such as triethylamine (1.5 eq) or sodium hydroxide (1.5-2.0 eq) in a 1:1 mixture of a suitable solvent system (e.g., dioxane/water).[3][10] |

| 2. Reaction | Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) portion-wise with stirring.[3] |

| 3. Stirring | Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is verified by TLC.[10] |

| 4. Work-up | Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.[3] |

| 5. Extraction | Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] |

| 6. Isolation | Concentrate the organic layer under reduced pressure to yield the N-Boc protected amino acid.[10] |

Step-by-Step Manual Boc-SPPS Cycle

The following protocol outlines the key steps in a single cycle of manual Boc-SPPS.[4]

| Step | Procedure | Reagents & Conditions |

| 1. Resin Swelling | Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel. | DCM, 30-60 minutes at room temperature.[4] |

| 2. Nα-Boc Deprotection | Remove the Boc group from the N-terminus of the resin-bound peptide. | 50% TFA in DCM. Pre-wash for 5 min, then agitate for 15-25 min.[4] |

| 3. Washing | Wash the resin to remove residual TFA. | DCM followed by isopropanol (IPA).[4] |

| 4. Neutralization | Neutralize the resulting N-terminal ammonium salt to the free amine. | 5-10% DIEA in DMF or DCM, 2 x 2 minutes.[11] |

| 5. Washing | Wash the resin to remove excess base and its salt. | DCM and/or DMF.[11] |

| 6. Amino Acid Coupling | Couple the next Nα-Boc protected amino acid to the free N-terminus. | 2-4 eq. Boc-amino acid, coupling agent (e.g., HBTU, DIC/HOBt), and base (e.g., DIEA) in DMF or DCM/DMF. Agitate for 1-2 hours.[4][11] |

| 7. Monitoring | Monitor the completion of the coupling reaction. | Qualitative Kaiser (ninhydrin) test. A negative result indicates completion.[11] |

| 8. Washing | Wash the resin to remove excess reagents and byproducts. | DMF and DCM.[4] |

Final Cleavage and Deprotection (HF Cleavage)

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a common but hazardous reagent for this purpose, requiring specialized equipment.[1][12][13]

| Step | Procedure | Reagents & Conditions |

| 1. Preparation | Dry the final peptide-resin under vacuum and place it in a specialized HF-resistant reaction vessel (Teflon/Kel-F).[4] | - |

| 2. Scavenger Addition | Add a scavenger cocktail to the resin to trap reactive carbocations generated during deprotection. | A common scavenger is anisole or p-cresol.[14] |

| 3. Cooling | Cool the reaction vessel in a dry ice/methanol bath. | -10°C to 0°C.[14] |

| 4. HF Condensation | Carefully distill anhydrous HF into the cooled reaction vessel. | Typically 10 mL of HF per gram of resin.[14] |

| 5. Reaction | Stir the mixture at 0°C for 1-2 hours. | The reaction time may be extended for certain amino acids like Arg(Tos).[14] |

| 6. HF Removal | Evaporate the HF under a stream of nitrogen. | - |

| 7. Peptide Precipitation | Precipitate the crude peptide with cold diethyl ether. | - |

| 8. Isolation & Washing | Collect the peptide by filtration or centrifugation and wash multiple times with cold ether. | - |

| 9. Drying | Dry the precipitated peptide under vacuum. | - |

Quantitative Comparison: Boc vs. Fmoc Strategies

While both Boc and Fmoc SPPS are powerful techniques, they possess distinct advantages and disadvantages that make them suitable for different applications.[15]

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately strong acid (e.g., TFA) | Base (e.g., piperidine) |

| Side-Chain Protection | Benzyl-based (acid-stable) | tert-Butyl-based (acid-labile) |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[15] | Trifluoroacetic acid (TFA)[15] |

| Chemistry | Harsher, with repeated acid treatment.[15] | Milder, with base deprotection and final acid cleavage.[15] |

| Compatibility | Advantageous for hydrophobic sequences prone to aggregation.[15] | Well-suited for acid-sensitive residues and modifications.[] |

| Automation | More complex due to corrosive reagents. | Readily automated.[15] |

| Crude Product Purity | Can be lower for routine synthesis due to harsh conditions. | Often higher for routine synthesis due to milder deprotection steps.[15] |

It is generally accepted that for routine peptide synthesis, the Fmoc approach often yields higher purity crude products.[15] However, the Boc strategy can be advantageous for the synthesis of "difficult" or hydrophobic sequences that are prone to aggregation, as the acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.[15][]

Troubleshooting Common Side Reactions in Boc-SPPS

| Side Reaction | Description | Mitigation Strategies |

| Alkylation | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc deprotection.[17] | Use of a scavenger cocktail (e.g., anisole, thioanisole) during deprotection and final cleavage.[17] |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide (especially with Pro or Gly as the second residue), leading to cleavage from the resin and chain truncation.[17] | Use of in situ neutralization protocols.[18] Utilizing a sterically hindered resin like 2-chlorotrityl chloride can also inhibit this reaction.[17] |

| Aspartimide Formation | Cyclization of the aspartic acid side chain, which can lead to a mixture of α- and β-coupled peptides upon ring-opening.[18] | Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.[18] |

| Chain Truncation | Incomplete removal of the N-terminal Boc group or incomplete coupling of the subsequent amino acid.[17] | Optimize reaction conditions, and for difficult couplings, a double coupling protocol may be employed. |

| Guanidinylation | Reaction of uronium/aminium coupling reagents with the unprotected N-terminus, leading to irreversible chain termination.[18] | Pre-activate the protected amino acids with the coupling reagent before adding the solution to the peptide-resin.[18] |

Conclusion

Despite the prevalence of the milder Fmoc strategy, the Boc protecting group remains an indispensable tool in peptide synthesis. Its robustness and effectiveness in synthesizing long, complex, and aggregation-prone peptides ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its chemistry, the associated experimental protocols, and potential side reactions is crucial for its successful application, enabling the efficient and high-quality synthesis of a wide array of peptide molecules.

References

- 1. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

An In-depth Technical Guide to the Mechanism of Boc Protection of the Histidine Imidazole Side Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of the imidazole side chain of histidine is a critical consideration in peptide synthesis and the development of peptide-based therapeutics. The nucleophilic nature of the imidazole ring can lead to undesirable side reactions, most notably racemization, which compromises the stereochemical integrity and biological activity of the final peptide. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the imidazole nitrogen, offering an effective means to mitigate these challenges. This technical guide provides a comprehensive examination of the mechanism of Boc protection of the histidine imidazole side chain, including the regioselectivity of the reaction. It further details quantitative data on the efficacy of Boc protection in preventing racemization compared to other protecting groups, provides explicit experimental protocols for the synthesis and application of Boc-protected histidine, and presents visual diagrams of the core mechanisms and workflows.

The Challenge of Histidine in Peptide Synthesis

The imidazole side chain of histidine presents a unique set of challenges in peptide synthesis. Its two nitrogen atoms, designated as pros (π, near the side chain) and tele (τ, far from the side chain), are nucleophilic and can participate in unwanted acylation reactions. More critically, the lone pair of electrons on the π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, a process known as racemization or epimerization.[1] Effective protection of the imidazole side chain is therefore paramount to ensure the synthesis of stereochemically pure peptides.[2]

Mechanism of Boc Protection

The protection of the histidine imidazole side chain with a Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, in the presence of a base.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Mechanism of N-Acylation with (Boc)₂O

The reaction is initiated by the nucleophilic attack of one of the imidazole nitrogens on a carbonyl carbon of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and resulting in the N-Boc protected imidazole. The byproducts of this reaction are tert-butanol and carbon dioxide.[4]

Regioselectivity: τ (tele) vs. π (pros) Protection

The imidazole ring of histidine presents two potential sites for acylation: the τ-nitrogen and the π-nitrogen. In the context of Nα-protected histidine, the acylation with (Boc)₂O predominantly occurs at the more sterically accessible τ-nitrogen.[1]

-

τ-Nitrogen (tele): This nitrogen is further away from the bulky amino acid backbone, making it more accessible for reaction with the sterically demanding Boc anhydride.[5]

-

π-Nitrogen (pros): This nitrogen is closer to the chiral center and the rest of the amino acid side chain, resulting in significant steric hindrance that disfavors the approach of the bulky electrophile.[1]

While τ-protection is the kinetically and thermodynamically favored pathway under standard conditions, the choice of protecting group and reaction conditions can influence this selectivity.[6] For the purposes of preventing racemization, protection at either nitrogen is beneficial as it reduces the basicity and nucleophilicity of the imidazole ring. However, derivatives with protection specifically at the π-nitrogen have been developed to directly block the intramolecular base catalysis mechanism of racemization.[1]

Quantitative Data on Racemization Suppression

The use of a Boc group on the imidazole side chain significantly reduces the extent of racemization during peptide coupling compared to other protecting groups, particularly the commonly used trityl (Trt) group. This is especially evident at elevated temperatures often employed in microwave-assisted peptide synthesis.

| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference(s) |

| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [1] |

| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [1] |

| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [1] |

| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [1] |

| Fmoc-His(Trt)-OH | 1-42 Beta Amyloid Synthesis | 2.88% | [1] |

| Fmoc-His(Boc)-OH | 1-42 Beta Amyloid Synthesis | 1.29% | [1] |

Experimental Protocols

Synthesis of Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH)

This protocol describes the synthesis of Nα,Nτ-di-Boc-L-histidine from L-histidine.

Materials:

-

L-histidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ethyl acetate

-

Water

-

Ethanol

-

Hydrochloric acid (HCl) or potassium hydrogen sulfate for acidification

Procedure:

-

Dissolve L-histidine in an aqueous solution of sodium carbonate.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2-2.5 equivalents) in a suitable organic solvent like ethyl acetate or THF, while maintaining the pH between 7.5 and 8.5.[3][7]

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer with a cold solution of HCl or potassium hydrogen sulfate to a pH of 1-1.5.[3]

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The resulting oil can be crystallized from a solvent such as hexane or an ethanol/water mixture to yield pure Nα,Nτ-di-Boc-L-histidine.[3][7]

Note on an alternative procedure: A patent describes a method where the intermediate Nα,Nτ-di-Boc-L-histidine is formed and then the Nτ-Boc group is selectively cleaved by heating in ethyl acetate to yield Nα-Boc-L-histidine.[7] This highlights the lability of the imidazole-Boc bond under certain conditions.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Boc-His(Boc)-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-His(Boc)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free amino group

-

Boc-His(Boc)-OH

-

Deprotection solution: 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Neutralization solution: 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

Solvents: DCM, N,N-dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Nα-Boc Deprotection:

-

Treat the resin with the 25-50% TFA/DCM solution for 1-2 minutes and drain.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[8]

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with the neutralization solution (5-10% DIEA in DCM or DMF) two times for 2 minutes each to neutralize the trifluoroacetate salt.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-His(Boc)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[3]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion with a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Conclusion

The Boc protection of the histidine imidazole side chain is a cornerstone of modern peptide synthesis, providing a robust solution to the inherent challenges of racemization and side-chain reactivity. The mechanism proceeds through a nucleophilic acyl substitution, with a strong preference for the sterically accessible τ-nitrogen. The resulting Nα,Nτ-di-Boc-L-histidine is a valuable building block in Boc-based solid-phase peptide synthesis, significantly enhancing the stereochemical purity of the final peptide product. A thorough understanding of the underlying mechanisms, coupled with optimized experimental protocols, empowers researchers to effectively incorporate histidine into complex peptide sequences for a wide range of applications in research and drug development.

References

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of Boc-L-Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-butoxycarbonyl-L-histidine (Boc-L-histidine), a critical building block in solid-phase peptide synthesis (SPPS). The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is essential for the verification of starting material integrity and for in-process controls during peptide synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of Boc-L-histidine in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each atom.

¹H NMR Data

Proton NMR spectroscopy confirms the presence of key functional groups and the overall structure of the molecule. The chemical shifts are influenced by the solvent used for analysis.

Table 1: ¹H NMR Spectroscopic Data for Boc-L-histidine

| Assignment | Chemical Shift (δ) in ppm (DMSO-d6, 400 MHz) [1] | Multiplicity | Integration |

| Imidazole C2-H | 7.68 | s | 1H |

| Imidazole C4-H | 6.85 | s | 1H |

| α-CH | 4.14 | m | 1H |

| β-CH₂ | 2.92, 2.85 | m | 2H |

| Boc (CH₃)₃ | 1.36 | s | 9H |

| NH (Boc) | ~8.8 | br s | 1H |

| NH (Imidazole) | Not explicitly assigned | - | - |

| COOH | Not explicitly assigned | - | - |

¹³C NMR Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of Boc-L-histidine.

Table 2: ¹³C NMR Spectroscopic Data for Boc-L-histidine

| Assignment | Approximate Chemical Shift (δ) in ppm |

| C=O (Carboxyl) | ~173 |

| C=O (Boc) | ~155 |

| Imidazole C2 | ~135 |

| Imidazole C4 | ~134 |

| Imidazole C5 | ~117 |

| C (Boc quaternary) | ~78 |

| α-CH | ~55 |

| β-CH₂ | ~30 |

| Boc (CH₃)₃ | ~28 |

Note: Specific chemical shift values for ¹³C NMR can vary depending on the solvent and experimental conditions. The values presented are approximate and based on typical ranges for such structures.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of Boc-L-histidine is as follows:

-

Sample Preparation: Dissolve 5-10 mg of Boc-L-histidine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[2]

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.[2]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of Boc-L-histidine will show characteristic absorption bands for the O-H, N-H, C=O, and C-N bonds.

Table 3: Key IR Absorption Bands for Boc-L-histidine

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-2400 | O-H (Carboxylic acid) | Stretching |

| ~3150 | N-H (Amide and Imidazole) | Stretching |

| ~2980 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic acid) | Stretching |

| ~1690 | C=O (Boc urethane) | Stretching |

| ~1520 | N-H | Bending |

| ~1400-1200 | C-O, C-N | Stretching |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind a small amount of Boc-L-histidine with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The final spectrum is reported in terms of absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Mass Spectrometry Data

The expected molecular weight of Boc-L-histidine (C₁₁H₁₇N₃O₄) is 255.27 g/mol .[3]

Table 4: Mass Spectrometry Data for Boc-L-histidine

| Technique | Ion | m/z (Da) | Notes |

| Electrospray Ionization (ESI) | [M+H]⁺ | 256.1292 | Protonated molecule |

| Electrospray Ionization (ESI) | [M-H]⁻ | 254.1146 | Deprotonated molecule[3] |

Fragmentation Analysis (MS/MS):

A common fragmentation pathway for Boc-protected amino acids involves the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da).[4] In MS/MS analysis of the [M+H]⁺ ion, fragments corresponding to these losses would be expected.

Experimental Protocol for Mass Spectrometry

-